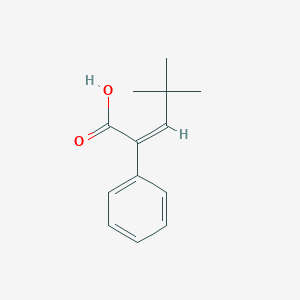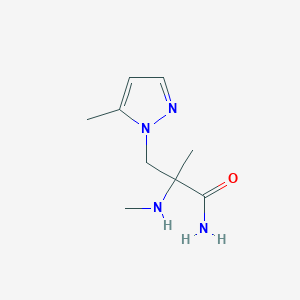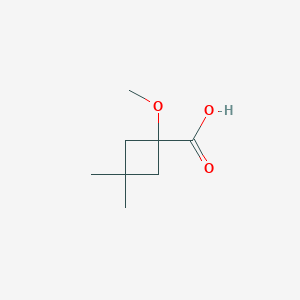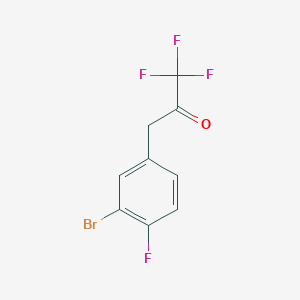
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a trifluoromethyl ketone group
Méthodes De Préparation
The synthesis of 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 3-bromo-4-fluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{3-Bromo-4-fluorobenzene} + \text{Trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one include:
- 3-Bromo-4-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenylmethanamine
These compounds share the bromine and fluorine-substituted phenyl ring but differ in their functional groups. The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H5BrF4O |
|---|---|
Poids moléculaire |
285.03 g/mol |
Nom IUPAC |
3-(3-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-6-3-5(1-2-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2 |
Clé InChI |
ZMKMRCRMEFPYDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)C(F)(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
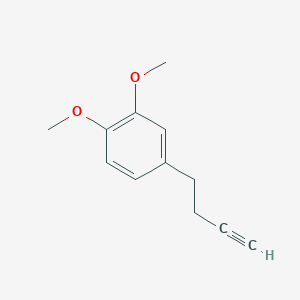
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
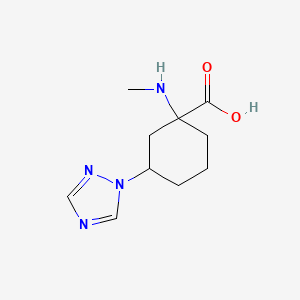
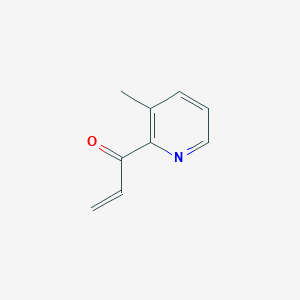
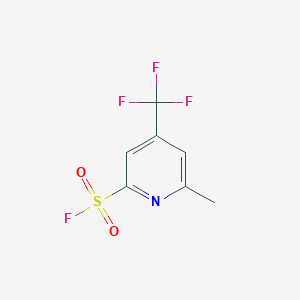
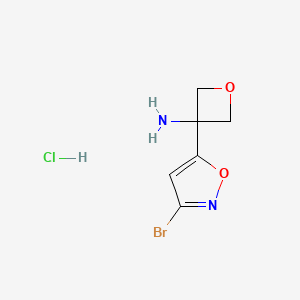
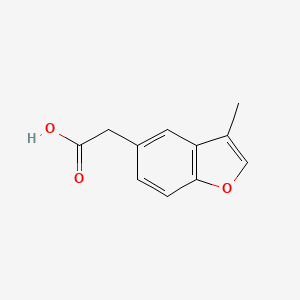
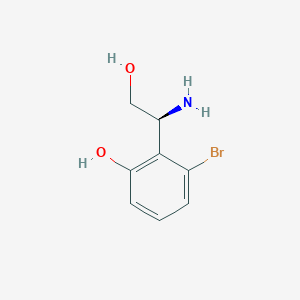
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

